molecular formula C23H29NO3 B1255462 Epipyridone

Epipyridone

Cat. No.: B1255462
M. Wt: 367.5 g/mol
InChI Key: ZUJBUMRATOLVJT-VIBJKCLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epipyridone is a synthetic organic compound presumed to be based on a pyridine or piperidine heterocyclic structure . Piperidine is a six-membered ring with five methylene groups and one amine group, a fundamental scaffold in many pharmaceuticals and fine chemicals . This core structure is ubiquitous in medicinal chemistry and is frequently employed in the development of new therapeutic agents and as a building block in organic synthesis . As a research chemical, this compound is provided for laboratory analysis and experimental purposes only. It is strictly for use in controlled research settings by qualified professionals. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the product's specific literature for detailed information on its molecular interactions, stability, and handling procedures. All safety data sheets and handling instructions must be thoroughly reviewed prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

(6R,6aS,8S,10R,10aS)-6-ethyl-4-(4-hydroxyphenyl)-6a,8,10-trimethyl-6,7,8,9,10,10a-hexahydro-2H-isochromeno[4,3-c]pyridin-1-one

InChI

InChI=1S/C23H29NO3/c1-5-18-23(4)11-13(2)10-14(3)20(23)19-21(27-18)17(12-24-22(19)26)15-6-8-16(25)9-7-15/h6-9,12-14,18,20,25H,5,10-11H2,1-4H3,(H,24,26)/t13-,14+,18+,20+,23+/m0/s1

InChI Key

ZUJBUMRATOLVJT-VIBJKCLASA-N

Isomeric SMILES

CC[C@@H]1[C@]2(C[C@H](C[C@H]([C@@H]2C3=C(O1)C(=CNC3=O)C4=CC=C(C=C4)O)C)C)C

Canonical SMILES

CCC1C2(CC(CC(C2C3=C(O1)C(=CNC3=O)C4=CC=C(C=C4)O)C)C)C

Synonyms

epipyridone

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Epipyridone

Genetic and Molecular Basis of Biosynthetic Gene Clusters (BGCs)

The production of epipyridone and its structural analogs, such as the aspyridones, is governed by specific biosynthetic gene clusters (BGCs) within the DNA of producing fungi. These clusters are contiguous groups of genes that encode all the necessary enzymatic machinery for the synthesis of a specialized metabolite from simple precursors. plos.org The genetic architecture of these pathways reveals a sophisticated system for generating chemical diversity.

At the core of many pyridone BGCs is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. This large, multidomain protein is responsible for assembling the fundamental backbone of the molecule. It accomplishes this by iteratively adding polyketide units (derived from acetyl-CoA and malonyl-CoA) and incorporating an amino acid, typically tyrosine or a derivative, which forms the nitrogen-containing pyridone ring. researchgate.netmdpi.com

Bioinformatic analysis and targeted gene deletion studies have been instrumental in delineating the functions of genes within these clusters. For instance, in a BGC responsible for related metabolites, individual gene knockouts confirmed the roles of various enzymes. mdpi.com The cluster typically contains not only the core PKS-NRPS but also a suite of "tailoring" enzymes that modify the initial backbone. These enzymes can include oxidoreductases (like P450 monooxygenases), dehydrogenases, reductases, and methyltransferases, which are responsible for the hydroxylations, cyclizations, and other chemical decorations that result in the final, structurally complex this compound molecule. mdpi.comrsc.org

In the fungus Epicoccum nigrum, a known producer of this compound precursors, genome mining has been used to identify candidate genes involved in biosynthesis. The deletion of a specific polyketide synthase gene, PKSi12, was shown to affect the production of the proposed this compound precursors epicoccone B and epicoccine. usp.br Similarly, the BGC for aspyridone in Aspergillus nidulans contains a core PKS-NRPS gene (apd A) and several tailoring enzyme genes, including a distinctive enoyl reductase (apdC). rsc.org The organization of these genes is often syntenic, meaning their order and orientation are conserved across different producing organisms, which aids in the identification of new, related BGCs through comparative genomics. plos.org

Table 1: Representative Genes in Pyridone-type Biosynthetic Gene Clusters and Their Putative Functions

Gene (Example) Encoded Enzyme Putative Function in Biosynthesis
apd A PKS-NRPS Hybrid enzyme that synthesizes the core polyketide-amino acid backbone. rsc.org
apdC Enoyl Reductase Catalyzes a reduction step on the growing polyketide chain. rsc.org
opdJ, opdL, opdR Transcription Factors Regulate the expression of other genes within the biosynthetic cluster. mdpi.com
PKSi12 Polyketide Synthase Involved in the synthesis of the polyketide backbone of this compound precursors. usp.br
P450 Monooxygenase Cytochrome P450 Catalyzes specific oxidation and hydroxylation reactions to modify the scaffold. mdpi.comrsc.org

Heterologous Expression Systems for Pathway Elucidation and Engineering

Heterologous expression, the process of transferring a BGC from its native producer into a more tractable host organism, is a powerful strategy for studying and engineering this compound biosynthesis. nih.gov This approach overcomes many challenges associated with native producers, such as slow growth, difficult genetic manipulation, or silent BGCs that are not expressed under standard laboratory conditions. nih.govsciety.orgrockefeller.edu By moving the entire biosynthetic pathway into a well-characterized host, researchers can bypass native regulatory controls, potentially increase product titers, and facilitate targeted genetic modifications to probe enzyme function or generate novel derivatives. nih.govresearchgate.net

Fungal hosts, particularly Aspergillus oryzae and the yeast Saccharomyces cerevisiae, are commonly used for expressing fungal BGCs. nih.govmdpi.com A. oryzae is an attractive host because its metabolism is closely related to that of many natural product producers like A. nidulans, and it has a proven track record for high-level production of secondary metabolites. rsc.org Yeast, on the other hand, offers rapid growth and powerful genetic tools, although it may require engineering, such as the integration of a phosphopantetheinyl transferase (PPTase) gene (e.g., npgA), to properly activate the PKS and NRPS enzymes. nih.gov

A key success of this strategy was the heterologous expression of the aspyridone BGC from Aspergillus nidulans in Aspergillus oryzae. rsc.org This work not only confirmed the gene cluster's role in producing aspyridone A but also revealed the pathway's inherent potential for chemical diversity. The heterologous host produced at least eight different aspyridone-related compounds that were not observed in the native strain, demonstrating that the biosynthetic machinery has a degree of flexibility that can be harnessed. rsc.org This experiment also clarified that the cluster was incapable of producing aspyridone B, which had previously been considered the final product, thereby correcting the proposed biosynthetic pathway. rsc.org

Similarly, co-expression of the PKS-NRPS gene (dmbS) and a trans-acting enoyl reductase gene (dmbC) from a related pathway in A. oryzae led to the production of predesmethylbassianin A, the first isolable precursor in that specific biosynthetic pathway. researchgate.net These studies highlight how heterologous expression serves as a critical tool for both "bottom-up" investigation of enzyme function and the engineered biosynthesis of new chemical entities. nih.gov

Table 2: Examples of Heterologous Expression Systems for Pyridone Biosynthesis Research

Biosynthetic Pathway Native Organism Heterologous Host Key Findings & Outcomes Reference(s)
Aspyrido-pyridone Aspergillus nidulans Aspergillus oryzae Confirmed pathway function; produced eight novel derivatives in addition to aspyridone A; disproved the role of the cluster in aspyridone B synthesis. rsc.org
Desmethylbassianin (2-pyridone) Beauveria bassiana Aspergillus oryzae Co-expression of PKS-NRPS and a reductase produced the first isolable pathway intermediate, predesmethylbassianin A. researchgate.net

Table of Chemical Compounds Mentioned

Compound Name
This compound
Aspyrido-pyridone A
Aspyrido-pyridone B
Epicoccone B
Epicoccine
Acetyl-CoA
Malonyl-CoA
Tyrosine
Predesmethylbassianin A

Chemical Synthesis and Derivatization Strategies for Epipyridone Scaffolds

Development of Total Synthesis Approaches to the Epipyridone Core

The development of total synthesis approaches to complex natural products like this compound is crucial for providing access to larger quantities for study and for the synthesis of analogs. While specific details on the total synthesis of this compound itself are not extensively detailed in the provided information, the synthesis of its core structure, the 2-pyridone scaffold, is a well-established area of research. General approaches to substituted 2-pyridones have been reviewed, and efforts have been made towards the total synthesis of natural products containing this motif. researchgate.netiipseries.org. The synthesis of 4-hydroxy-2-pyridone alkaloids, a family that includes this compound, is an active area of research due to their diverse biological activities. innovareacademics.in.

Synthetic Methodologies for 2-Pyridone Derivatives Relevant to this compound

The 2-pyridone nucleus is a prevalent scaffold in numerous natural products and pharmaceuticals, making the development of efficient synthetic methodologies for its derivatives a significant area of organic chemistry. researchgate.netiipseries.orgmdpi.combenthamdirect.comresearchgate.netmdpi.comacs.org. Various methods have been developed for the preparation of 2-pyridones, ranging from classical approaches to modern catalytic strategies. iipseries.orgscielo.org.mx.

Multi-Component Reactions (MCRs)

Multicomponent reactions (MCRs) are a highly favored strategy for the synthesis of 2-pyridone derivatives due to their operational simplicity, efficiency, and ability to generate molecular complexity and diversity in a single step. mdpi.combenthamdirect.comjmaterenvironsci.comnih.gov. These reactions involve the condensation of three or more reactants, with most atoms being incorporated into the final product through a cascade of elementary reactions. nih.gov.

Several MCR approaches have been reported for the synthesis of 2-pyridones. One common strategy involves the reaction of enaminones with other components. iipseries.orgjmaterenvironsci.comrsc.org. Another widely used MCR for 2-pyridones utilizes activated methylene (B1212753) compounds (such as ethyl cyanoacetate (B8463686) or malononitrile), aldehydes, and a nitrogen source (like ammonium (B1175870) acetate (B1210297) or primary amines). innovareacademics.inmdpi.commdpi.comnih.govsioc-journal.cnrsc.orghilarispublisher.comscirp.orgtandfonline.comresearchgate.net. For instance, 4-hydroxyl-2-pyridone derivatives have been synthesized via a one-pot MCR of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine catalyzed by L-proline. sioc-journal.cn. Another method describes the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives through the three-component condensation of alkenes, ketones, and ammonium acetate under solvent-free conditions. mdpi.com. The synthesis of N-amino-2-pyridone derivatives has also been achieved through a three-component reaction of cyanoacetic acid hydrazide, aldehydes, and malononitrile (B47326) catalyzed by magnesium oxide or bismuth(III) nitrate (B79036) pentahydrate. innovareacademics.inscirp.orgtandfonline.com.

Interactive Table 1: Examples of Multicomponent Reactions for 2-Pyridone Synthesis

ReactantsNitrogen SourceCatalystProduct TypeSource
Dimethyl 3-oxopentanedioate, DMF-DMAPrimary amineL-Proline4-Hydroxyl-2-pyridone sioc-journal.cn
Alkenes, KetonesAmmonium acetateSolvent-free conditions4,6-Diaryl-3-cyano-2-pyridone mdpi.com
Cyanoacetic acid hydrazide, Aldehydes, Malononitrile-MgO or Bi(NO3)3·5H2O or KF-Al2O3N-amino-2-pyridone innovareacademics.inscirp.orgtandfonline.com
Ethyl cyanoacetate, Aromatic aldehydes, Acetophenone derivativesAmmonium acetate or diamino-alkane-1H-free and N-alkyl 2-pyridones mdpi.com
Amines, Alkynes, Dialkyl acetylene (B1199291) dicarboxylates-Wet ethanolFunctionalized 2-pyridones rsc.orgrsc.org

Cyclization Reactions (e.g., Knoevenagel Condensation, Michael Addition)

Cyclization reactions play a pivotal role in the construction of the 2-pyridone ring system. Many synthetic routes involve a sequence of steps where cyclization is a key bond-forming event. researchgate.net.

The Knoevenagel condensation and Michael addition are frequently employed reactions in the synthesis of 2-pyridone derivatives. scielo.org.mxrsc.orgtandfonline.comresearchgate.netrsc.orgrsc.orgorganic-chemistry.org. For example, a plausible mechanism for the synthesis of N-amino-3-cyano-2-pyridone derivatives involves the initial Knoevenagel condensation between an aldehyde and an activated nitrile, followed by a Michael addition of cyanoacetohydrazide to the resulting intermediate, and subsequent intramolecular cyclization. rsc.orgtandfonline.com. The Michael addition of acetonitrile (B52724) derivatives to α,β-unsaturated carbonyl substrates, followed by hydrolytic cyclization and oxidative aromatization, is considered a preferred method for preparing 2-pyridones. scielo.org.mx. Another method describes the synthesis of functionalized 2-pyridones via Michael addition and cyclization of amines, alkynes, and dialkyl acetylene dicarboxylates. rsc.orgrsc.org.

Catalytic Approaches in Pyridone Synthesis (e.g., Piperidine (B6355638), l-Proline, Metal Catalysis)

Catalysis is widely utilized to facilitate and enhance the efficiency of 2-pyridone synthesis, employing a variety of catalysts including organic bases, organocatalysts, and metal catalysts. innovareacademics.iniipseries.orgresearchgate.netmdpi.comacs.orgscielo.org.mxjmaterenvironsci.comnih.govrsc.orgsioc-journal.cnrsc.orghilarispublisher.comscirp.orgtandfonline.comgoogle.comorganic-chemistry.orgnih.govrsc.orgrsc.org.

Organocatalysts such as piperidine and L-proline have proven effective in promoting 2-pyridone synthesis, often in multicomponent reactions. innovareacademics.inmdpi.comnih.govsioc-journal.cnrsc.orghilarispublisher.comresearchgate.netrsc.orgrsc.org. For instance, piperidine has been used as a catalyst in the one-pot synthesis of N-amino-3-cyano-2-pyridone derivatives involving cyanoacetohydrazide, activated nitriles, and aromatic aldehydes. rsc.orgresearchgate.net. L-Proline has been reported to catalyze the synthesis of 4-hydroxyl-2-pyridone derivatives in a multicomponent reaction sioc-journal.cn and the synthesis of 3-cyano-2-pyridones from ethyl cyanoacetate, acetophenone, aromatic aldehydes, and ammonium acetate. hilarispublisher.com. It has also been used in the synthesis of polysubstituted pyridine (B92270) systems. rsc.orgrsc.org.

Metal catalysis offers powerful strategies for constructing 2-pyridone scaffolds and functionalizing them. iipseries.orgresearchgate.netacs.orgrsc.orgorganic-chemistry.orgnih.gov. Transition metals like rhodium, copper, gold, nickel, manganese, and palladium have been employed. researchgate.netiipseries.orgresearchgate.netacs.orgrsc.orghilarispublisher.comgoogle.comorganic-chemistry.orgnih.gov. Rhodium(III)-catalyzed C-H functionalization has been developed for the synthesis of N-substituted 2-pyridones through a formal [3+3] annulation of enaminones with acrylates. rsc.org. Copper catalysis has been applied in the N-arylation of 2-pyridones. organic-chemistry.org. Gold catalysis has been used in the cycloisomerization of amide-tethered 1,n-enynes to form 2-pyridones iipseries.orgorganic-chemistry.org and in the synthesis of masked 2-pyridones from 1,3-enynyl esters. acs.org. Palladium catalysis has been utilized in oxidative arylation reactions of 4-hydroxy-2-pyridones. nih.gov. Nickel and manganese have also been reported in catalytic C3-selective functionalization of 2-pyridones. nih.gov.

Interactive Table 2: Examples of Catalysts in 2-Pyridone Synthesis

Catalyst TypeSpecific ExamplesApplication in 2-Pyridone SynthesisSource
OrganocatalystPiperidineThree-component synthesis of N-amino-3-cyano-2-pyridones rsc.orgresearchgate.net
OrganocatalystL-ProlineMulticomponent synthesis of 4-hydroxyl-2-pyridones and 3-cyano-2-pyridones mdpi.comsioc-journal.cnhilarispublisher.comrsc.orgrsc.org
Metal CatalystRh(III)C-H functionalization for N-substituted 2-pyridones rsc.org
Metal CatalystCopper (e.g., CuI, Cu(OAc)2, HCP-NHC-Cu)N-arylation, oxidative arylation, catalytic synthesis hilarispublisher.comgoogle.comorganic-chemistry.orgnih.gov
Metal CatalystGold (e.g., Au(I)/PPh3)Cycloisomerization reactions iipseries.orgacs.orgorganic-chemistry.org
Metal CatalystPalladiumOxidative arylation researchgate.netnih.gov
Metal CatalystNickelC3-selective alkylation nih.gov
Metal CatalystManganese (Mn(iii))C3-selective functionalization nih.gov
Inorganic BaseBasic Al2O3One-pot three-component reaction jmaterenvironsci.com
Inorganic BaseK2CO3C3-arylation, nucleophilic substitution mdpi.comnih.govscielo.org.mx
Lewis AcidBi(NO3)3·5H2OThree-component reaction innovareacademics.inscirp.org
Heterogeneous CatalystMgOThree-component reaction innovareacademics.inscirp.org
Supported CatalystKF-Al2O3Three-component reaction tandfonline.com

Strategies for Functionalization and Structural Modification of this compound Analogs

Strategies for functionalization and structural modification of the 2-pyridone core are essential for exploring the chemical space around this compound and developing analogs. Direct functionalization of the 2-pyridone nucleus, particularly through C-H bond functionalization strategies, has emerged as a powerful tool for introducing diverse functional groups. researchgate.netnih.gov.

Selective C-H functionalization at different positions of the 2-pyridone ring, such as C3, C4, C5, and C6, has been achieved using various catalytic systems. researchgate.netnih.gov. Transition metal-catalyzed C-H activation and cross-coupling reactions are widely used for this purpose, enabling late-stage diversification of existing 2-pyridone compounds. iipseries.orgresearchgate.netorganic-chemistry.org. Examples include C3-selective arylation and alkylation nih.gov, C6-selective alkoxycarbonylation researchgate.net, and functionalization at the C4 and C5 positions. researchgate.net.

N-alkylation is another common strategy for modifying 2-pyridone derivatives, leading to N-substituted 2-pyridones. mdpi.comorganic-chemistry.orgscielo.org.mxresearchgate.net. This can be achieved through various methods, including the reaction of 2-pyridones with alkyl halides scielo.org.mx or through multicomponent reactions that directly furnish N-alkylated products. mdpi.comresearchgate.net. Regioselectivity between N- and O-alkylation can be a consideration, influenced by factors such as the catalyst, alkyl halide structure, substituents on the pyridone ring, solvent, and temperature. mdpi.com.

Radical cyclization reactions have also been explored for the synthesis of bicyclic 2-pyridone derivatives through intramolecular radical addition to the 2-pyridone nucleus. scielo.org.mx.

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound and its analogs, particularly when aiming for specific isomers or enantiomers. While the relative stereochemistry of natural this compound is known, the development of synthetic routes that control both relative and absolute stereochemistry is an ongoing challenge in the synthesis of pyridone alkaloids. uzh.chinnovareacademics.innih.govacs.orgescholarship.org.

In the context of 2-pyridone synthesis in general, regioselectivity is a key consideration, especially in reactions involving multiple reactive sites on the molecule or unsymmetrical substrates. For example, in the functionalization of 2-pyridones via C-H activation, achieving selectivity for a particular carbon position (C3, C4, C5, or C6) is crucial and can be influenced by the choice of catalyst, directing groups, and reaction conditions. researchgate.netnih.gov. In alkylation reactions, controlling the regioselectivity between N- and O-alkylation is also important. mdpi.com.

Stereoselectivity, including diastereoselectivity and enantioselectivity, is critical for synthesizing stereochemically defined this compound analogs. While the provided information highlights the importance of stereoselective synthesis in the context of pyridone alkaloids uzh.chresearchgate.netacs.org, specific details on achieving stereocontrol in the synthesis of the this compound core or its immediate analogs are not extensively detailed. However, general approaches to stereoselective synthesis of pyridone alkaloids have been reported, sometimes involving strategies like tagging enantiomers with different protecting groups to enable synthesis and separation. uzh.ch. Enzymatic catalysis is also recognized for its potential in achieving high stereoselectivity in natural product biosynthesis, including proposed pericyclic reactions relevant to the this compound scaffold. nih.govescholarship.org. The development of new catalytic systems and methodologies that enable precise control over the formation of stereocenters in 2-pyridone synthesis remains an active area of research. iipseries.org.

Reaction Mechanisms and Chemical Transformations Involving Epipyridone

Intramolecular Hetero-Diels-Alder Reactions

Intramolecular hetero-Diels-Alder reactions are proposed to play a significant role in the biosynthesis of epipyridone and related compounds. uzh.chrsc.orgrsc.orginnovareacademics.inrsc.orgrsc.org This type of pericyclic reaction involves a conjugated diene and a dienophile containing a heteroatom (like nitrogen or oxygen) within the same molecule, leading to the formation of a new six-membered heterocyclic ring. organic-chemistry.orgwikipedia.orgsigmaaldrich.commasterorganicchemistry.com In the context of this compound biosynthesis, a proposed pathway suggests that it is biogenetically derived from a tetramic acid derivative, such as epicoccarine A, followed by a ring expansion and a subsequent intramolecular hetero-Diels-Alder reaction. rsc.orgrsc.orgrsc.orgrsc.org This cyclization would be responsible for forming the characteristic pyridochromene core structure of this compound. nih.govrsc.org The precise position of an olefin in a precursor molecule is considered key to the formation of the structure through this type of rearrangement. nih.gov

Proposed Rearrangement Pathways

Beyond the proposed intramolecular hetero-Diels-Alder reaction in its biosynthesis, the structure of this compound suggests potential for other chemical rearrangements, particularly given the complexity of its cyclized side chain and fused rings. While specific detailed studies on the rearrangement pathways of isolated this compound are not extensively detailed in the provided search results, the biosynthetic proposal implies a series of transformations leading to its unique architecture. The conversion from a tetramic acid to the pyridone ring system involves a ring expansion, which is a form of molecular rearrangement. rsc.org The subsequent hetero-Diels-Alder step itself is a concerted pericyclic rearrangement of electrons. wikipedia.org Studies on related pyridone natural products, such as aspyridone, have suggested the involvement of enzymes like cytochrome P450 oxygenases in rearrangement processes within their biosynthetic pathways. researchgate.net This hints at the potential for enzyme-catalyzed rearrangements in the formation of complex pyridone structures like this compound.

Role as a Synthetic Intermediate or Building Block in Organic Chemistry

This compound, as a natural product with a complex and intriguing structure, can be considered a potential target or inspiration in organic synthesis. While the provided information does not explicitly detail the use of this compound itself as a common synthetic intermediate or building block, the broader class of 2-pyridone derivatives is recognized for its high synthetic potential. researchgate.netinnovareacademics.in 2-pyridone derivatives serve as valuable scaffolds and building blocks in the synthesis of various biologically active heterocyclic compounds. researchgate.netinnovareacademics.infrontiersin.org Organic building blocks, in general, are functionalized molecules used as basic components for the modular assembly of complex molecular architectures in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.comalfa-chemistry.combldpharm.comsigmaaldrich.com The synthesis of related pyranopyridone derivatives, which share structural features with this compound, often involves various reaction strategies, indicating the synthetic interest in this structural class. acs.org The development of synthetic pathways to related ring systems, such as decahydroquinolines derived from 4-pyridones via Diels-Alder chemistry, further highlights the utility of pyridone scaffolds in constructing complex cyclic structures. uncw.edu

Chemical Reactivity and Transformations of the Pyridone Moiety

The pyridone moiety, a core feature of this compound, exhibits distinct chemical reactivity. 2-pyridone exists in tautomeric forms and can participate in various reactions. innovareacademics.in Due to the presence of the electronegative nitrogen and the carbonyl group, the pyridone ring has a polarized character. While pyridine (B92270) itself is prone to nucleophilic substitution at the 2 and 4 positions and behaves similarly to imines and carbonyls, the reactivity of the pyridone tautomer can differ. 2-pyridone can catalyze proton-dependent reactions and serve as a ligand in coordination chemistry. innovareacademics.in The carbonyl group and the nitrogen atom can both be sites of reactivity. The pyridone moiety in various derivatives has been shown to undergo transformations such as functionalization, alkylation, and reactions involving the carbonyl group. frontiersin.orguncw.edu For instance, activated dienophiles derived from 4-pyridone have been shown to react with dienes in Diels-Alder reactions, sometimes involving the formyl group substituent acting as a heterodienophile. uncw.edu The reactivity of the pyridone system is fundamental to its role in both biosynthesis and potential synthetic applications.

Theoretical and Computational Chemistry Investigations of Epipyridone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the structural and electronic properties of molecules, including natural products like epipyridone. DFT is a computational quantum mechanical modeling method that investigates the electronic structure of many-body systems. wikipedia.org It allows for the prediction and calculation of material behavior based on quantum mechanical considerations. wikipedia.org

DFT calculations can determine optimized molecular geometries, providing detailed information about bond lengths, angles, and dihedral angles, which define the molecule's three-dimensional structure. These calculations can also reveal electronic properties such as the distribution of electron density, frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and molecular electrostatic potential maps. researchgate.net The energies of HOMO and LUMO are significant as they relate to ionization potential, electron affinity, and the molecule's reactivity. researchgate.netarabjchem.orgriken.jp The energy gap between HOMO and LUMO can also be calculated, providing insights into the molecule's electronic excitation properties. researchgate.net

Studies on related compounds, such as substituted pyrrolidinones and fluorene (B118485) derivatives, demonstrate the application of DFT with various basis sets (e.g., 6-31G*, 6-311G) to compute thermodynamic properties, dipole moments, and molecular orbital characteristics. researchgate.netarabjchem.org These parameters are crucial for understanding molecular stability, polarity, and potential reaction pathways. arabjchem.org For instance, high values of thermodynamic parameters can suggest higher stability for studied molecules. arabjchem.org

The total electron density and molecular electrostatic potential maps generated by DFT calculations can illustrate the charge distribution across the molecule, highlighting regions prone to electrophilic or nucleophilic attack and potential sites for hydrogen bonding interactions. researchgate.net

Prediction of Spectroscopic Data through Computational Methods

Computational methods, particularly those rooted in quantum chemistry, are valuable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. Time-Dependent Density Functional Theory (TDDFT) is a common approach for predicting electronic excitation energies and simulating UV-Vis spectra. researchgate.netmdpi.com By calculating the energies and oscillator strengths of electronic transitions, computational chemistry can provide theoretical UV-Vis absorption profiles that can be compared with experimental data. researchgate.net

Beyond UV-Vis spectroscopy, quantum chemical calculations can also be used to predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectroscopy). researchgate.netlupinepublishers.com The accuracy of these predictions depends on the chosen computational method and basis set, as well as the consideration of environmental effects like solvation. For example, quantum chemical calculations have been used to determine the absolute configurations of natural products by comparing experimental and calculated Electronic Circular Dichroism (ECD) data. researchgate.net Furthermore, recomputing NMR shifts based on selected conformations from computational analysis can lead to better agreement with experimental data, aiding in structural elucidation. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. This method is particularly useful for exploring the conformational space of flexible molecules like this compound and understanding their dynamic behavior in various environments, such as in solution or when interacting with other molecules. biorxiv.orgnih.gov

MD simulations involve calculating the forces between atoms based on a defined force field and then solving Newton's equations of motion to determine how the atoms move over a period. By generating an ensemble of molecular structures over time, MD simulations can reveal preferred conformations, the transitions between different conformational states, and the flexibility of specific regions within the molecule. biorxiv.org

Conformational analysis through MD simulations can involve techniques like Principal Component Analysis (PCA) to identify the dominant modes of motion and characterize the conformational landscape. biorxiv.orgnih.gov Clustering algorithms can then be applied to group similar conformations and identify stable states. biorxiv.org

While computationally intensive, MD simulations provide dynamic insights that static structures from methods like X-ray crystallography cannot offer, such as revealing intermediate states in conformational transitions and identifying key interactions that influence these changes. mdpi.com Enhanced sampling methods, such as replica exchange molecular dynamics (REMD) and simulated tempering (ST), can be employed to improve the exploration of conformational space, especially for complex systems. biorxiv.org

In Silico Approaches to Elucidate Molecular Interactions (General Chemical Context)

"In silico" approaches, which refer to computational methods, are widely used to study molecular interactions in a general chemical context. researchgate.net These methods analyze and correlate physical, chemical, and mathematical parameters to understand how molecules behave and interact. researchgate.net They are essential in modern chemical research for predicting and explaining the behavior of molecular systems without requiring extensive experimental work. wikipedia.orguchicago.edu

In silico studies evaluate parameters like three-dimensional geometry, bond type, polarity, electronegativity, and energy to understand molecular behavior towards target molecules, such as proteins. researchgate.net These methods can generate predictions based on theoretical-experimental relationships. researchgate.net

Docking Studies for Binding Site Analysis and Ligand-Substrate Interactions

Molecular docking is a key in silico technique used to predict how two molecules, typically a ligand (like this compound) and a receptor (like a protein), interact and bind. openaccessjournals.comnih.gov The goal is to simulate the preferred orientation and binding affinity between the molecules to form a stable complex. openaccessjournals.com This involves identifying potential binding sites on the receptor and predicting the optimal pose (position and orientation) of the ligand within that site. openaccessjournals.comnih.govniscpr.res.in

Docking algorithms use search strategies to explore the possible ligand positions and conformations and scoring functions to evaluate the strength of the interaction, considering factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.comniscpr.res.in The output typically includes a set of possible binding poses ranked by their predicted binding affinity or interaction energy. niscpr.res.inexplorationpub.comnih.gov

Docking studies are valuable for analyzing binding sites, understanding the molecular basis of ligand-receptor interactions, and predicting the residues involved in binding. niscpr.res.inexplorationpub.comnih.gov They can provide insights into how a molecule like this compound might interact with biological targets or other chemical species. explorationpub.comrjptonline.org For example, docking analysis has been used to study the interactions of natural anti-arthritic compounds with cytochrome P450 2C9, revealing key residues and types of interactions involved in binding. explorationpub.com Similarly, docking studies have been employed to investigate the binding modes of potential sigma receptor ligands. nih.govnih.gov

Mechanistic Pathway Analysis through Transition State Calculations

Computational chemistry plays a crucial role in analyzing reaction mechanisms by calculating the energies and structures of transition states. researchgate.netnih.gov A transition state is a high-energy, unstable molecular configuration that exists momentarily during a chemical reaction, representing the peak of the energy barrier between reactants and products. github.iofossee.in Identifying and characterizing transition states is essential for understanding the kinetics and feasibility of a reaction. researchgate.netgithub.io

Methods like Density Functional Theory (DFT) can be used to locate transition state structures on the potential energy surface. nih.gov A true transition state structure will have exactly one imaginary frequency when vibrational analysis is performed, corresponding to the reaction coordinate. github.iofossee.in The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. lupinepublishers.comgithub.io

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the minimum energy pathway connecting the transition state to the reactants and products, confirming the proposed reaction mechanism. researchgate.netgithub.iofossee.in

Computational studies involving transition state calculations have been applied to analyze the mechanisms of various reactions, including cyclizations and nucleophilic substitutions. nih.govfossee.in These calculations can provide insights into the concerted or stepwise nature of a reaction and the factors influencing its pathway. nih.gov While challenging, accurately describing transition states and reaction pathways computationally is vital for a complete understanding of chemical reactivity. wikipedia.org

Analytical Method Development in Epipyridone Research

Chromatographic Techniques for Separation and Purification (e.g., LC-MS)

Chromatographic techniques play a vital role in the separation and purification of epipyridone from fungal extracts. Column chromatography using silica (B1680970) gel is a common initial step in the purification process, employing solvent systems such as chloroform (B151607) and chloroform-methanol mixtures for elution rsc.org. Preparative High-Performance Liquid Chromatography (HPLC) is subsequently utilized for further purification, allowing for the isolation of this compound from closely related compounds rsc.org.

HPLC systems equipped with UV detectors are frequently used, monitoring absorbance at wavelengths such as 300 nm or 227 nm for the detection of this compound during purification rsc.org. Reversed-phase C18 columns are commonly employed in preparative and semi-preparative HPLC for the separation of this compound and co-occurring metabolites, using mobile phases like acetonitrile-water mixtures rsc.orgmdpi.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound, combining chromatographic separation with mass spectral detection. LC-MS analysis can be performed using C18 columns and gradient elution with mobile phases containing acetonitrile (B52724) and water, often with additives like formic acid, to achieve optimal separation and ionization nih.gov. Both positive and negative mode electrospray ionization (ESI) can be used to detect this compound, providing molecular weight information rsc.orgacs.org. High-resolution ESI-MS is particularly valuable for determining the accurate mass and elemental composition of this compound rsc.orgacs.org.

An example of chromatographic conditions used for the purification of this compound involved preparative HPLC with a Phenomenex Hydro-Rp 80 column (Synergi 10 µm, 250 x 21 mm) using acetonitrile-H₂O (83:17, v/v) as the eluent at a flow rate of 15 ml/min, with UV detection at 227 nm rsc.org. Another study utilized semi-preparative HPLC with a C18 column (5 µm, 250.0 mm × 10.0 mm) and a mobile phase of 75% methanol (B129727) in water with 0.1% formic acid for the purification of this compound from a fungal co-culture extract mdpi.com.

Advanced Spectroscopic Elucidation Techniques Beyond Routine Analysis (e.g., Multi-modal approaches combining IR and NMR)

Beyond routine spectroscopic analysis, advanced techniques and multi-modal approaches are essential for the comprehensive structural elucidation of this compound, particularly in confirming its complex architecture and stereochemistry.

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. Analysis of the IR spectrum of this compound has revealed characteristic absorption bands, such as those indicating the presence of hydroxyl and carbonyl (amide) groups rsc.orgmdpi.comacs.org. For instance, IR spectra of this compound have shown bands around 3192 cm⁻¹ (hydroxyl) and 1638 cm⁻¹ (carbonyl) rsc.org. Another study reported IR absorption bands at 3394 cm⁻¹ (hydroxyl) and 1640 cm⁻¹ (amide) mdpi.com, and 3448 cm⁻¹ (hydroxyl) and 1635 cm⁻¹ (carbonyl) acs.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for determining the detailed structure and connectivity of atoms within the this compound molecule. Analysis of 1D and 2D NMR spectra, such as ¹H-¹H COSY, HSQC, HMBC, and NOESY, allows for the assignment of proton and carbon signals and the elucidation of the molecule's complex skeleton rsc.orgmdpi.comacs.org. Chemical shifts and coupling constants obtained from NMR experiments provide crucial information about the chemical environment of each nucleus. For example, ¹H and ¹³C NMR data for this compound have been reported, with chemical shifts referenced to internal standards like TMS rsc.org.

Multi-modal approaches, combining techniques like IR and NMR with mass spectrometry (MS) and other spectroscopic methods such as UV and Circular Dichroism (CD) spectroscopy, are often employed for a comprehensive structural analysis and to confirm relative and absolute configurations rsc.orgmdpi.comresearchgate.net. High-resolution mass spectrometry (HRMS), particularly HR-EIMS or HR-ESI-MS, provides accurate mass measurements that help confirm the elemental formula of this compound rsc.orgmdpi.comacs.org. UV spectroscopy provides information about the chromophores present in the molecule rsc.org. CD spectroscopy is particularly useful for determining the absolute configuration of chiral centers within this compound mdpi.comresearchgate.net.

Detailed NMR analysis, including 2D experiments like HSQC and NOESY, has been used to determine the relative configuration of this compound rsc.orgmdpi.com. Comparison of experimental and calculated CD spectra has been applied to investigate and confirm the absolute configuration of (+)-epipyridone mdpi.comresearchgate.net.

Here is a table summarizing some reported spectroscopic data for this compound:

Spectroscopic MethodKey Findings/DataSource
IR (film)3192, 2922, 1638, 1611, 1514, 1418, 1375, 1080, 833 cm⁻¹ rsc.org
IR3394 cm⁻¹ (hydroxyl), 1640 cm⁻¹ (amide) mdpi.com
IR3448 cm⁻¹ (hydroxyl), 1635 cm⁻¹ (carbonyl) acs.org
UV (MeOH)λmax 213, 250 nm rsc.org
ESI-MS (pos. ion)m/z 390.1 [M + Na]⁺, 368.2 [M + H]⁺ rsc.org
ESI-MS (neg. ion)m/z 366.2 [M - H]⁻ rsc.org
HRESIMS (neg. ion)m/z 366.2065 [M - H]⁻ (calcd m/z 366.2069 for C₂₃H₂₈O₃N) rsc.org
HR-ESIMSm/z 322.2017 [M + H]⁺ (for a related N-methoxypyridone analog) mdpi.com
HR-ESI-MS (neg. mode)m/z 307.0822 [M – H]⁻ (for a different compound) acs.org

Note: The HR-ESIMS and HR-ESI-MS data from sources mdpi.com and acs.org are for related compounds analyzed in the same studies where this compound was also investigated, providing context for the analytical techniques used.

Detailed research findings from spectroscopic analysis have allowed for the assignment of specific proton and carbon signals in the NMR spectra of this compound, contributing to the confirmation of its unique pyridochromene skeleton rsc.org. The application of 2D NMR techniques like NOESY has been crucial in determining the relative stereochemistry mdpi.com. Furthermore, the use of CD spectroscopy in conjunction with computational methods has been instrumental in establishing the absolute configuration of (+)-epipyridone mdpi.comresearchgate.net.

Chemical Relationship and Comparative Studies Within Pyridone Alkaloids

Structural Homologies and Differences with Related Natural Products (e.g., Fusaricide (B71025), Leporin, PF1140)

Epipyridone possesses a core structure identified as a pyridochromene nih.gov. This is a common feature shared with other fungal metabolites such as fusaricide nih.gov, leporin A nih.gov, leporin B ontosight.ai, and deoxy-PF-1140 nih.gov. The fundamental scaffold involves an isochromeno[4,3-c]pyridin-1-one system nih.govnih.govnih.govontosight.ainih.govctdbase.org.

Despite this shared core, these compounds exhibit notable differences in their peripheral substituents, oxidation states, and stereochemistry, leading to distinct molecular formulas and weights.

This compound: Has a molecular formula of C₂₃H₂₉NO₃ and a molecular weight of 367.5 g/mol nih.gov. It is described as a p-hydroxyphenyl modified derivative of fusaricide uzh.chinnovareacademics.in. This compound features an unusually cyclized side chain rsc.org. Only its relative configuration has been determined uzh.chinnovareacademics.in.

Fusaricide: Possesses a molecular formula of C₁₇H₂₅NO₃ and a molecular weight of 291.4 g/mol nih.gov. Its structure includes an N-hydroxy-2-pyridone system fused with other rings acs.org. The relative stereochemistry of fusaricide has been established through techniques like X-ray crystallography acs.org.

Leporin A: Has a molecular formula of C₂₃H₂₇NO₃ and a molecular weight of 365.5 g/mol nih.gov. Its structure is based on the hexahydroisochromeno[4,3-c]pyridin-1-one backbone and includes a methoxy (B1213986) group, a methyl group, a phenyl group, and a prop-1-enyl group nih.govontosight.ai. The relative stereostructure of leporin A has been elucidated innovareacademics.in.

Leporin B: With a molecular formula of C₂₂H₂₅NO₃ and a molecular weight of 351.446 g/mol jst.go.jp, Leporin B also contains the hexahydroiso-chromeno[4,3-c]pyridin-1-one backbone, substituted with a hydroxy group, a methyl group, a phenyl group, and a prop-1-enyl group ontosight.ai.

PF1140: Although its full molecular formula isn't explicitly stated in the snippets, related deoxy-PF-1140 is C₁₆H₂₃NO₂ nih.govjst.go.jp. PF1140 is characterized as a fungal hydroxamic acid researchgate.net. Its absolute stereochemistry has been determined by X-ray crystallography uzh.chresearchgate.net.

Deoxy-PF1140: The deoxygenated analog of PF1140, with a molecular formula of C₁₆H₂₃NO₂ nih.govjst.go.jp.

The structural variations, particularly in the side chains and oxygenation patterns, contribute to the diverse biological activities observed within this class of compounds, although bioactivity information for this compound itself is noted as not yet assigned in some reports uzh.chinnovareacademics.in.

Here is a comparative table summarizing the key structural information:

CompoundMolecular FormulaMolecular Weight ( g/mol )Core StructureKey Structural FeaturesConfiguration Known
This compoundC₂₃H₂₉NO₃367.5 nih.govPyridochromenep-hydroxyphenyl modification, cyclized side chain uzh.chinnovareacademics.inrsc.orgRelative uzh.chinnovareacademics.in
FusaricideC₁₇H₂₅NO₃291.4 nih.govPyridochromeneN-hydroxy-2-pyridone system acs.orgRelative acs.org
Leporin AC₂₃H₂₇NO₃365.5 nih.govPyridochromeneMethoxy, methyl, phenyl, prop-1-enyl groups nih.govontosight.aiRelative innovareacademics.in
Leporin BC₂₂H₂₅NO₃351.446 jst.go.jpPyridochromeneHydroxy, methyl, phenyl, prop-1-enyl groups ontosight.ai(6S,6aR,10R,10aS) configuration mentioned ontosight.ai
PF1140C₁₆H₂₃NO₃ (?)-PyridochromeneHydroxamic acid researchgate.netAbsolute uzh.chresearchgate.net
Deoxy-PF1140C₁₆H₂₃NO₂261.365 jst.go.jpPyridochromeneDeoxygenated PF1140 uzh.ch-

Chemo-Taxonomic Significance of this compound in Fungal Metabolomics

The distribution of this compound and its structurally related pyridone alkaloids across different fungal genera underscores their chemotaxonomic significance. This compound has been isolated from an Epicoccum sp., specifically one associated with the tree fungus Pholiota squarrosa rsc.orgnpatlas.orghorizonepublishing.comcdnsciencepub.com. This contrasts with the sources of the related compounds: fusaricide is produced by Fusarium sp. uzh.chacs.orgresearchgate.net, Leporin A and B are isolated from Aspergillus leporis nih.govinnovareacademics.inresearchgate.netmetabolomicsworkbench.org, and PF1140 originates from Eupenicillium sp. and Penicillium sp. uzh.ch.

The presence of the pyridochromene scaffold in these diverse fungal taxa suggests either convergent evolution of biosynthetic pathways or a shared ancestry with the retention of the genetic machinery for producing this structural class. The proposed biosynthetic route for the side chain of this compound, potentially involving an intramolecular hetero-Diels-Alder reaction, has been suggested to be applicable to the formation of fusaricide and PF1140 as well uzh.chinnovareacademics.in. This potential commonality in biosynthetic steps, despite the production by different genera, provides valuable insights into the metabolic capabilities and relationships between these fungal groups. The study of these natural products contributes to fungal metabolomics by identifying characteristic compounds that can serve as markers for specific taxa or groups of fungi with similar biosynthetic pathways.

Future Research Directions and Unexplored Chemical Space

Development of Novel Synthetic Routes to Complex Epipyridone Analogs

Current knowledge regarding the synthetic routes to this compound and its complex analogs appears limited in readily available literature. This compound is described as a p-hydroxyphenyl modified derivative of fusaricide (B71025), isolated from the endofungal filamentous fungus Epicoccum sp. researchgate.netuzh.ch. A proposed biosynthetic pathway involves an intramolecular hetero Diels-Alder reaction for the construction of the side chain, a mechanism that could also be relevant for compounds like fusaricide and PF1140 uzh.ch.

Developing novel synthetic strategies is crucial for accessing a wider range of this compound analogs with potentially enhanced or altered properties. This could involve exploring:

Total Synthesis Approaches: While a racemic total synthesis has been reported for a related compound, leporin A, the total synthesis of this compound itself or its complex analogs is an area ripe for exploration uzh.ch. Novel approaches could focus on efficient and stereoselective construction of the 2-pyridone core and the elaborate side chain.

Catalysis: Utilizing modern catalytic methods, such as transition-metal catalysis or organocatalysis, could provide more efficient and environmentally friendly routes to this compound scaffolds nih.govhilarispublisher.com.

Diversity-Oriented Synthesis (DOS): Applying DOS principles could enable the rapid generation of diverse this compound analogs from common intermediates, facilitating structure-activity relationship studies hilarispublisher.com.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of reaction control, safety, and scalability for the production of this compound derivatives.

Such synthetic efforts would not only provide access to new chemical entities but also offer opportunities to refine existing synthetic methodologies and develop novel transformations. The high synthetic potential of 2-pyridone derivatives in general suggests that this compound can serve as a valuable scaffold for the design of novel compounds researchgate.netinnovareacademics.in.

Further Mechanistic Studies of Biosynthetic Enzymes

The biosynthesis of this compound is proposed to involve a hetero-Diels-Alder cyclization step catalyzed by an enzyme rsc.org. Specifically, an HDAse enzyme named EpiI has been implicated in the this compound biosynthetic pathway escholarship.org. Further in-depth mechanistic studies of the enzymes involved in this compound biosynthesis, such as EpiI and the polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) likely involved in the initial construction of the core structure, are essential. rsc.orgnih.govmdpi.com.

Key areas for future research include:

Enzyme Isolation and Characterization: Isolating and biochemically characterizing the specific enzymes in the this compound biosynthetic pathway from Epicoccum species would provide crucial insights into their mechanisms of action.

Structural Biology: Determining the three-dimensional structures of these enzymes, perhaps through techniques like X-ray crystallography or cryo-electron microscopy, could reveal catalytic mechanisms and guide protein engineering efforts.

In Vitro Reconstitution: Reconstituting the biosynthetic pathway or parts of it in vitro would allow for detailed studies of individual enzymatic steps and the identification of intermediates.

Genetic Manipulation: Targeted gene deletion or overexpression in the producing organism, Epicoccum sp., could help confirm the roles of candidate genes in this compound biosynthesis and potentially lead to the production of novel analogs usp.br. Heterologous expression of biosynthetic gene clusters in amenable hosts is also a powerful tool for investigating fungal natural product biosynthesis escholarship.org.

Investigation of Regulatory Mechanisms: Understanding how the biosynthesis of this compound is regulated at the genetic and enzymatic levels could facilitate strategies for increasing production or manipulating the pathway to produce desired derivatives.

Studies on related biosynthetic pathways, such as those involving SAM-dependent enzymes catalyzing pericyclic reactions or enzymes utilizing reactive oxygen species like superoxide, could offer valuable parallels and insights into the complex enzymatic transformations involved in this compound formation nih.govcas.cn.

Exploration of this compound as a Scaffold in Diverse Chemical Applications (non-biological)

While 2-pyridone derivatives are known for their significant biological and medical applications, the exploration of this compound specifically as a scaffold in diverse non-biological chemical applications appears to be an underexplored area researchgate.netinnovareacademics.in.

Potential non-biological applications could include:

Materials Science: Investigating the potential of this compound or its derivatives as building blocks for functional materials, such as polymers, sensors, or optoelectronic materials, could be fruitful. The unique structural features might impart interesting physical or electronic properties.

Catalysis: Exploring the catalytic properties of this compound derivatives, perhaps as ligands in metal catalysis or as organocatalysts, could reveal novel catalytic transformations.

Pigments and Dyes: Given that Epicoccum species are known producers of various pigments, including the red this compound, further investigation into its properties as a natural pigment and potential modifications to tune its color and stability for industrial applications (e.g., textiles, paints) is warranted mdpi.comnih.gov.

Analytical Chemistry: this compound derivatives might find use as probes or stationary phases in analytical techniques.

Currently, readily available information specifically detailing non-biological applications of this compound is limited, highlighting this as a significant area for future exploration.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry plays an increasingly vital role in understanding molecular properties, predicting reactivity, and guiding experimental design. Applying advanced computational modeling techniques to this compound can provide valuable insights and accelerate research in the aforementioned areas.

Future computational studies could focus on:

Structure Elucidation and Confirmation: Computational methods, such as ECD calculations, have already been used in the stereochemical determination of related compounds and could be further applied to this compound and its analogs mdpi.comresearchgate.net. Molecular modeling was also used to support stereochemical assignments in the initial isolation of this compound rsc.org.

Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra can aid in the identification and characterization of newly synthesized or isolated this compound derivatives.

Reaction Mechanism Studies: Computational methods like Density Functional Theory (DFT) can be employed to study the mechanisms of both enzymatic and synthetic reactions involving this compound, providing detailed insights into transition states and energy barriers nih.gov.

Conformational Analysis: Understanding the preferred conformations of this compound and its analogs is crucial for understanding their reactivity and interactions. Monte Carlo conformational searches and optimization methods can be utilized mdpi.com.

De Novo Design and Virtual Screening: Computational tools can be used to design novel this compound-based structures with desired properties or to virtually screen databases for compounds containing the this compound scaffold for potential applications.

Predicting Physical and Chemical Properties: Modeling can help predict properties relevant to non-biological applications, such as stability, solubility, and electronic properties.

Computer-Aided Synthesis Planning (CASP): Algorithms and software for retrosynthesis planning can be applied to identify efficient synthetic routes to complex this compound analogs digitellinc.comchemrxiv.org.

Computational modeling, in conjunction with experimental work, can significantly contribute to a deeper understanding of this compound and guide the exploration of its potential.

Q & A

Q. How should researchers structure a manuscript to highlight this compound’s novelty while addressing conflicting prior studies?

  • Methodological Answer :
  • Comparative Tables : Tabulate key discrepancies (e.g., IC50_{50} values, assay conditions) with cited works.
  • Mechanistic Hypotheses : Propose testable models (e.g., allosteric modulation) to reconcile differences.
  • Transparency : Share raw data and analysis scripts via supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.